N-(5-acetamido-2-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(5-acetamido-2-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N4O6 and its molecular weight is 436.424. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes in Environmental Science
Research on advanced oxidation processes (AOPs) highlights the degradation pathways and by-products of acetaminophen in aqueous media, providing insights into how similar compounds might be studied for environmental remediation. This work emphasizes the importance of understanding chemical degradation pathways and the potential environmental impact of pharmaceutical compounds, which could extend to the research applications of complex molecules like the one (Qutob et al., 2022).
Stereochemistry in Pharmacological Profiles
The study of stereochemistry in phenylpiracetam and its derivatives illustrates the impact of molecular configurations on biological properties. This research could inform the design and synthesis of new compounds with improved pharmacological profiles, applicable to studying the effects of specific stereochemical configurations in compounds like N-(5-acetamido-2-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Veinberg et al., 2015).
Metabolic Pathways and Toxicology
Understanding the metabolic pathways and toxicology of related compounds can provide a foundation for researching the metabolism, efficacy, and safety of complex chemical entities. For instance, the metabolic review of acetamide and formamide derivatives sheds light on the biological consequences of exposure to various chemicals, which could be relevant to studying the metabolic pathways of the compound (Kennedy, 2001).
Photosensitive Protecting Groups
The utilization of photosensitive protecting groups in synthetic chemistry, including nitrobenzyl derivatives, suggests potential applications in the development of light-responsive therapeutic agents or in the controlled release of drugs. This approach could be explored in the context of compounds with similar functional groups for targeted therapeutic applications (Amit et al., 1974).
Enzymatic Treatment of Organic Pollutants
The review on the use of oxidoreductive enzymes in treating organic pollutants highlights the potential of enzymes in degrading recalcitrant compounds in wastewater. This research avenue might be relevant for exploring enzymatic interactions with or degradation of complex compounds like this compound in environmental or therapeutic contexts (Husain & Husain, 2007).
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-14(27)23-16-8-9-20(32-2)19(12-16)24-21(28)18-7-4-10-25(22(18)29)13-15-5-3-6-17(11-15)26(30)31/h3-12H,13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCLAGZDEBYSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.